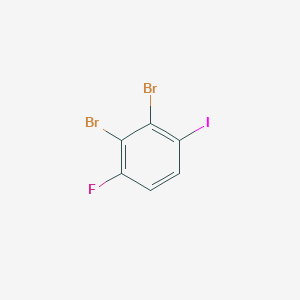

1,2-Dibromo-3-fluoro-6-iodobenzene

Description

Significance of Polyhalogenated Aromatic Systems in Contemporary Organic Synthesis

Polyhalogenated aromatic compounds are pivotal building blocks in modern organic chemistry. Their utility stems from the ability of halogen substituents to serve as versatile synthetic handles for a wide array of chemical transformations. nih.gov Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allow for the selective formation of carbon-carbon and carbon-heteroatom bonds at positions defined by the halogen atoms. bohrium.combeilstein-journals.org This capability has made polyhalogenated arenes indispensable in the synthesis of a diverse range of value-added molecules. nih.gov

The presence of multiple halogens on an aromatic ring allows for sequential and site-selective functionalization, enabling the construction of highly substituted and complex target molecules from a single, readily available starting material. nih.gov This stepwise approach is a cornerstone of efficient and convergent synthetic strategies.

Unique Challenges in the Regioselective Functionalization of Trihalogenated Benzenes

The regioselective functionalization of polyhalogenated benzenes, particularly those with three or more different halogens like 1,2-Dibromo-3-fluoro-6-iodobenzene, presents a significant synthetic challenge. The inherent differences in the reactivity of the various carbon-halogen bonds must be carefully exploited to achieve the desired outcome. In transition metal-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order: I > Br > Cl > F. This differential reactivity can often be harnessed to achieve selective functionalization.

However, steric hindrance and the electronic effects of the substituents also play a crucial role in directing the regioselectivity of a reaction. researchgate.net For instance, a bulky substituent may hinder the approach of a catalyst to an adjacent halogen, while electron-withdrawing or -donating groups can influence the electron density of the aromatic ring and the susceptibility of a particular C-X bond to oxidative addition. bohrium.com Another powerful strategy for controlling regioselectivity is directed ortho-lithiation, where a functional group directs the deprotonation and subsequent functionalization of an adjacent position. uwindsor.caorganic-chemistry.org

Structural and Electronic Considerations of this compound

The specific arrangement of halogens in this compound results in a unique combination of steric and electronic features. The iodine atom, being the most polarizable and having the weakest carbon-halogen bond, is the most likely site for initial reaction in many cross-coupling processes. The two adjacent bromine atoms create a sterically hindered environment on one side of the molecule. The fluorine atom, with its strong electron-withdrawing inductive effect, significantly influences the electronic properties of the benzene (B151609) ring.

Table 1: Physicochemical Properties of a Structurally Related Compound: 1-Fluoro-3-iodobenzene

| Property | Value |

| IUPAC Name | 1-fluoro-3-iodobenzene |

| Molecular Formula | C₆H₄FI |

| Molecular Weight | 222.00 g/mol |

| Boiling Point | 188-189 °C |

| Density | 1.99 g/mL |

| Refractive Index | 1.611 |

| CAS Number | 1121-86-4 |

This data is for a related compound and is provided for illustrative purposes. nih.gov

Overview of Research Trajectories for Multifunctionally Substituted Arenes

Current research in the field of multifunctionally substituted arenes is largely focused on the development of novel and highly selective catalytic systems that can differentiate between multiple C-X bonds. nih.gov This includes the design of sophisticated ligands that can fine-tune the steric and electronic properties of the catalyst to favor reaction at a specific site. nih.gov Furthermore, there is a growing interest in employing orthogonal reaction conditions, where different types of reactions are used to selectively modify different halogen positions in a single molecule.

Another significant research direction is the application of these building blocks in the synthesis of complex natural products and pharmaceuticals. The ability to introduce a variety of substituents with precise spatial control is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies. As new catalytic methods are developed, the potential applications of highly functionalized arenes like this compound will undoubtedly continue to expand.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-1-fluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FI/c7-5-3(9)1-2-4(10)6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUWKZVQROIUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Dibromo 3 Fluoro 6 Iodobenzene and Its Precursors

Retrosynthetic Analysis of 1,2-Dibromo-3-fluoro-6-iodobenzene

A retrosynthetic analysis of this compound suggests that the final halogenation step could be either a bromination or an iodination, as these reactions are often more selective than fluorination. A plausible disconnection approach would involve the late-stage introduction of one of the bromine atoms or the iodine atom. For instance, the target molecule could be conceptually disconnected to a 1-bromo-2-fluoro-5-iodobenzene precursor, which would then undergo a directed bromination. Alternatively, a 1,2-dibromo-3-fluorobenzene (B108855) precursor could be subjected to a regioselective iodination. The choice of the final step is critical and depends on the directing effects of the substituents present in the penultimate intermediate, aiming to achieve the desired 1,2,3,6-substitution pattern.

Precursor Synthesis and Halogenation Strategies

The synthesis of the necessary precursors for this compound involves a series of halogenation and functional group interconversion reactions. The order of these reactions is paramount to ensure the correct regiochemistry.

Directed Halogenation of Fluorobenzene (B45895) Derivatives

Fluorine's high electronegativity and its ability to act as a directing group play a crucial role in the synthesis. While fluorine is a deactivating group for electrophilic aromatic substitution, it primarily directs incoming electrophiles to the para position, with some ortho substitution. researchgate.net However, the interplay of inductive and resonance effects can lead to counterintuitive reactivity. researchgate.net For instance, electrophilic substitution at the para position of fluorobenzene can be faster than in benzene (B151609) itself. researchgate.net This directing effect can be exploited to introduce other halogens at specific positions.

Selective Bromination and Iodination Pathways

Selective bromination and iodination are key steps in building the target molecule. Bromination of aromatic compounds is typically achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.comlibretexts.orgyoutube.com The choice of catalyst and reaction conditions can influence the regioselectivity. For deactivated systems like fluorobenzene, Lewis acid catalysis is essential to enhance the reaction rate. google.com

Iodination can be more challenging due to the lower reactivity of iodine. Common methods include using a mixture of iodine and an oxidizing agent like nitric acid or hydrogen peroxide. youtube.com Another effective method is the use of iodine monochloride (ICl), which is more electrophilic than iodine itself. youtube.com Diazotization of an amino group followed by reaction with potassium iodide (a Sandmeyer-type reaction) is another powerful method for introducing iodine onto an aromatic ring. google.comgoogle.com

Ortho-Directed Metalation and Subsequent Halogenation

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca The resulting aryllithium species can then be quenched with an electrophilic halogen source (e.g., Br₂ or I₂) to introduce a halogen atom specifically at the ortho position. While fluorine itself is not a strong DMG, other functional groups can be used to direct the metalation. For example, a methoxy (B1213986) or an amide group can act as a powerful DMG. wikipedia.org This strategy allows for the precise installation of halogens in positions that might be difficult to access through classical electrophilic aromatic substitution.

Step-by-Step Synthesis of this compound

A potential synthetic route to this compound could commence with a commercially available fluorinated starting material, such as 2-fluoroaniline.

A plausible, though not definitively published, multi-step synthesis could be envisioned as follows:

Diazotization and Iodination of 2-Fluoroaniline: 2-Fluoroaniline can be converted to the corresponding diazonium salt, which is then treated with potassium iodide to yield 2-fluoro-1-iodobenzene.

First Bromination: The resulting 2-fluoro-1-iodobenzene would then undergo bromination. The fluorine atom directs para, and the iodine atom directs ortho and para. The major product would likely be 1-bromo-2-fluoro-4-iodobenzene (B160889) due to the strong directing effect of the fluorine atom.

Nitration: To introduce the final bromine atom at the desired position, a directing group needs to be installed. Nitration of 1-bromo-2-fluoro-4-iodobenzene would likely occur at the position ortho to the fluorine and meta to the bromine and iodine, yielding 1-bromo-2-fluoro-5-nitro-4-iodobenzene.

Reduction of the Nitro Group: The nitro group can then be reduced to an amino group, for example, using tin(II) chloride or catalytic hydrogenation, to give 5-amino-1-bromo-2-fluoro-4-iodobenzene.

Second Bromination via Sandmeyer Reaction: The amino group can then be converted to a diazonium salt and subsequently replaced with a bromine atom using a Sandmeyer reaction with copper(I) bromide. This would yield the target molecule, this compound.

Optimization of Reaction Conditions for Halogen Incorporation

The success of each step in this synthesis hinges on the careful optimization of reaction conditions.

| Reaction Step | Reagents and Conditions | Key Considerations |

| Iodination | NaNO₂, HCl, then KI | Temperature control during diazotization is crucial to prevent decomposition of the diazonium salt. |

| Bromination | Br₂, FeBr₃ | The stoichiometry of the Lewis acid catalyst and the reaction temperature must be controlled to avoid over-bromination and ensure high regioselectivity. google.com |

| Nitration | HNO₃, H₂SO₄ | The concentration of the nitrating mixture and the reaction temperature need to be carefully managed to prevent side reactions. |

| Reduction | SnCl₂, HCl or H₂, Pd/C | The choice of reducing agent depends on the presence of other functional groups that might be sensitive to the reaction conditions. |

| Sandmeyer Bromination | NaNO₂, HBr, then CuBr | The purity of the diazonium salt and the activity of the copper catalyst are critical for high yields. |

Table 1: Hypothetical Optimized Reaction Conditions

Evaluation of Regioselectivity in Multi-Halogenation Reactions

The synthesis of a polysubstituted benzene like this compound is fundamentally governed by the principles of electrophilic aromatic substitution and the directing effects of the substituents already present on the aromatic ring. Halogens are deactivating groups, meaning they slow down the rate of electrophilic substitution compared to benzene. However, they are also ortho-, para-directors. The regiochemical outcome of a multi-halogenation sequence is a delicate balance between the inductive and resonance effects of the halogens present.

In a hypothetical synthesis starting from a fluorinated precursor, the fluorine atom, despite being the most electronegative halogen, can act as a better para-director than other halogens due to the interplay of its strong inductive electron withdrawal and moderate resonance donation. researchgate.net This can lead to surprisingly high reactivity at the para position. researchgate.net

For instance, the bromination of a precursor like 1-fluoro-2-iodobenzene (B1346556) would be expected to yield a mixture of isomers. The directing effects of both the fluorine and iodine atoms would need to be considered. The iodine, being a larger and more polarizable halogen, might influence the regioselectivity differently than fluorine.

A plausible precursor for the target molecule could be 1,2-dibromo-3-fluorobenzene. The subsequent iodination of this precursor would be a critical step where regioselectivity is paramount. The two bromine atoms and the fluorine atom would direct the incoming iodine electrophile. Given that halogens are ortho-, para-directors, the potential positions for iodination would be C4, C5, and C6. The steric hindrance from the adjacent bromine atoms at C1 and C2 would likely disfavor substitution at C3. The fluorine at C3 would direct ortho and para, but the ortho positions are already substituted. Therefore, the directing effects of the bromine atoms would be significant.

The table below illustrates the directing effects of different halogens in electrophilic aromatic substitution, which is crucial for predicting the outcome of multi-halogenation reactions.

| Halogen Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -F | Strong withdrawal | Weak donation | Deactivating | Ortho, Para |

| -Cl | Strong withdrawal | Weak donation | Deactivating | Ortho, Para |

| -Br | Strong withdrawal | Weak donation | Deactivating | Ortho, Para |

| -I | Moderate withdrawal | Weak donation | Deactivating | Ortho, Para |

This table provides a generalized overview of halogen effects in electrophilic aromatic substitution.

Alternative Synthetic Routes and Their Comparative Efficiencies

Given the challenges in controlling regioselectivity in direct multi-halogenation, alternative synthetic strategies are often employed. These can include isomerization reactions and sequential bond formations using modern cross-coupling techniques.

Application of Halogen Dance Reactions for Isomerization and Functionalization

The halogen dance reaction is a powerful, albeit sometimes overlooked, method for the isomerization of halogenated aromatic compounds. wikipedia.orgrsc.org This reaction involves the base-catalyzed migration of a halogen atom around the aromatic ring. clockss.org It can be a valuable tool for accessing isomers that are difficult to obtain through direct synthesis. rsc.org

For a compound like a bromofluoroiodobenzene, treatment with a strong base, such as lithium diisopropylamide (LDA), could induce the "dance" of a bromine or iodine atom to a different position on the ring. clockss.org The reaction is thermodynamically driven and can lead to a more stable isomer. wikipedia.org This process could potentially be used to rearrange an isomeric mixture to favor the desired this compound. The reaction typically involves the formation of an aryl anion, which then abstracts a halogen from another molecule, propagating a chain reaction. wikipedia.org

The efficiency of a halogen dance reaction is influenced by several factors, including the choice of base, temperature, solvent, and the nature of the halogen itself. wikipedia.org For instance, iodine is generally more prone to migration than bromine.

| Factor | Influence on Halogen Dance Reaction |

| Base | Strong, non-nucleophilic bases like LDA are commonly used to deprotonate the aromatic ring. clockss.org |

| Temperature | Lower temperatures are often required to control the reaction and prevent side reactions. |

| Solvent | The polarity and coordinating ability of the solvent can affect the stability of the intermediates. |

| Halogen | The lability of the C-X bond (I > Br > Cl) influences the ease of migration. |

This table summarizes key factors influencing the outcome of halogen dance reactions.

Sequential Cross-Coupling Strategies for Halogen Introduction

Modern synthetic organic chemistry offers powerful tools in the form of palladium-catalyzed cross-coupling reactions. These reactions allow for the sequential and site-selective introduction of different functional groups, including halogens. nih.govnih.gov This strategy provides a more controlled approach to building complex polyhalogenated aromatics compared to direct electrophilic halogenation. thieme-connect.deresearchgate.net

A potential route to this compound could start with a simpler di- or tri-substituted benzene and sequentially introduce the remaining halogens. For example, one could start with 1,2-dibromobenzene. A directed ortho-metalation followed by quenching with an electrophilic fluorine source could introduce the fluorine atom. Subsequent iodination could then be performed.

Alternatively, a strategy involving a Sandmeyer-type reaction on a suitable aniline (B41778) precursor could be employed. For example, a precursor like 4-bromo-3-chloro-2-fluoroaniline (B37690) can be converted to 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) through a one-pot diazotization and iodination reaction. google.com A similar approach starting from a different aniline could potentially yield the target molecule. A patent describes the synthesis of 1-fluoro-2-bromo-3-iodobenzene from 1-fluoro-2-amino-3-nitrobenzene via diazotization and subsequent halogenation reactions. google.com

The table below outlines a hypothetical sequential synthesis, highlighting the types of reactions that could be employed.

| Step | Starting Material | Reaction Type | Reagents | Product |

| 1 | 1,2-Difluorobenzene | Bromination | Br₂, FeBr₃ | 1-Bromo-2,3-difluorobenzene |

| 2 | 1-Bromo-2,3-difluorobenzene | Nucleophilic Aromatic Substitution | NaI | 1-Bromo-2-fluoro-3-iodobenzene |

| 3 | 1-Bromo-2-fluoro-3-iodobenzene | Directed Ortho-Metalation/Bromination | LDA, then Br₂ | This compound (hypothetical) |

This table presents a speculative synthetic sequence and does not represent experimentally verified results.

Purification and Isolation Methodologies

The purification of polyhalogenated aromatic hydrocarbons (PAHs) is a critical step in their synthesis, as isomeric byproducts are common. nih.govresearchgate.net The physical properties of these isomers are often very similar, making their separation challenging.

Standard laboratory techniques such as column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) are the primary methods for purifying these compounds. nih.govresearchgate.net For column chromatography, silica (B1680970) gel is a common stationary phase, and a non-polar eluent system, such as a mixture of hexanes and a slightly more polar solvent like dichloromethane, would likely be effective.

Recrystallization can also be a powerful purification technique if a suitable solvent can be found. This method relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

| Purification Technique | Principle | Application to Polyhalogenated Benzenes |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. researchgate.net | Effective for separating isomers with slightly different polarities. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase. nih.gov | Can provide excellent separation of closely related isomers. |

| Recrystallization | Purification based on differential solubility. | Useful for obtaining highly pure crystalline solids. |

| Thin-Layer Chromatography (TLC) | A quick method to assess purity and optimize separation conditions for column chromatography. researchgate.net | Used for reaction monitoring and preliminary purity checks. |

This table outlines common purification techniques for polyhalogenated aromatic compounds.

Advanced Spectroscopic and Structural Elucidation of 1,2 Dibromo 3 Fluoro 6 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of modern chemical analysis, providing detailed information about the atomic arrangement within a molecule. For 1,2-Dibromo-3-fluoro-6-iodobenzene, a complete NMR analysis would involve several techniques.

¹H NMR for Aromatic Proton Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the four halogen substituents. Furthermore, the coupling patterns between these protons would provide definitive information about their relative positions on the ring. However, no experimental ¹H NMR data for this specific compound could be located.

¹³C NMR for Aromatic Carbon Chemical Shifts and C-Halogen Bond Characterization

The ¹³C NMR spectrum is essential for identifying all carbon atoms in a molecule. In the case of this compound, the spectrum would display six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts of the carbons directly bonded to the halogens (bromine, fluorine, and iodine) would provide valuable insight into the nature of the carbon-halogen bonds. This data is currently unavailable in the reviewed literature.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique used to probe the chemical environment of fluorine atoms. A ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to a heavily substituted aromatic ring. No such experimental data has been published.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry would be critical for confirming the elemental formula of this compound (C₆H₂Br₂FI). By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus offering an unambiguous confirmation of the molecule's identity. No experimental HRMS data for this compound is currently available in the public domain.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₆H₂Br₂FI, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its exact mass. The presence of bromine and iodine isotopes (⁷⁹Br, ⁸¹Br, and ¹²⁷I) would result in a characteristic isotopic pattern for the molecular ion peak, aiding in its identification.

Upon electron impact ionization, the molecule would undergo fragmentation. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the cleavage of the aromatic ring. The expected fragmentation pattern would likely include:

Loss of Iodine: A significant fragment would be observed at [M-I]⁺, corresponding to the loss of an iodine radical. This is often a primary fragmentation step due to the relative weakness of the C-I bond compared to C-Br and C-F bonds.

Loss of Bromine: Subsequent or alternative fragmentation could involve the loss of one or both bromine atoms, leading to peaks at [M-Br]⁺ and [M-2Br]⁺. The isotopic signature of bromine would be apparent in these fragments.

Loss of Halogens and Ring Fragmentation: Further fragmentation could involve the loss of the fluorine atom or concerted losses of multiple different halogens. At higher energies, fragmentation of the benzene ring itself would occur, leading to smaller charged hydrocarbon fragments.

A hypothetical data table of major expected fragments is presented below.

| Fragment Ion | Description | Expected m/z |

| [C₆H₂Br₂FI]⁺ | Molecular Ion | Calculated Exact Mass |

| [C₆H₂Br₂F]⁺ | Loss of Iodine | M - 127 |

| [C₆H₂BrFI]⁺ | Loss of Bromine | M - 79/81 |

| [C₆H₂FI]⁺ | Loss of two Bromines | M - 158/160/162 |

| [C₆H₂]⁺ | Phenyl fragment | 74 |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Aromatic Ring Vibrations

Key expected absorption bands would include:

Aromatic C-H Stretching: Weak to medium bands are expected in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: A series of sharp bands, characteristic of the benzene ring, would appear in the 1600-1450 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these peaks.

C-Halogen Stretching:

C-F Stretching: A strong absorption band is anticipated in the 1350-1150 cm⁻¹ region.

C-Br Stretching: Absorptions for C-Br bonds typically appear in the 680-515 cm⁻¹ range.

C-I Stretching: The C-I stretching vibration is expected at lower wavenumbers, generally between 600-500 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring strongly influences the out-of-plane C-H bending vibrations, which appear in the 900-675 cm⁻¹ region. For a 1,2,3,4-tetrasubstituted benzene ring, specific patterns of absorption are expected that can help confirm the isomeric structure.

A table of expected IR absorption bands is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Weak-Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-F Stretch | 1350-1150 | Strong |

| Out-of-Plane C-H Bend | 900-675 | Strong |

| C-Br Stretch | 680-515 | Medium-Strong |

| C-I Stretch | 600-500 | Medium |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides information complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. For symmetric molecules, some vibrational modes may be Raman active but IR inactive, and vice versa.

In the Raman spectrum of this compound, the following features would be anticipated:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, typically around 1000 cm⁻¹, is often a very strong and sharp peak in the Raman spectrum. Other ring stretching and deformation modes would also be visible.

C-Halogen Vibrations: The C-Br and C-I bonds, involving heavy, polarizable atoms, are expected to give rise to strong Raman signals at low wavenumbers. The C-F stretch is generally a weaker Raman scatterer.

Symmetry and Polarization: The low symmetry of the this compound molecule would mean that most of its vibrational modes are both IR and Raman active. Polarization studies in Raman spectroscopy could help in the assignment of symmetric vibrational modes.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-H, C-F, C-Br, C-I) and bond angles within the molecule. This data would reveal any distortions of the benzene ring from a perfect hexagon due to the steric and electronic effects of the bulky and electronegative halogen substituents.

Molecular Conformation: Confirmation of the planar nature of the benzene ring and the positions of the halogen substituents relative to it.

Crystal Packing: Determination of how the individual molecules pack together in the crystal lattice, including the unit cell dimensions and space group.

A hypothetical table of selected crystallographic parameters is shown below.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| C-I Bond Length (Å) | ~2.10 |

| C-Br Bond Lengths (Å) | ~1.90 |

| C-F Bond Length (Å) | ~1.35 |

Analysis of Intermolecular Interactions, Including Halogen Bonding

The crystal structure would also allow for a detailed analysis of the intermolecular forces that govern the solid-state packing. Of particular interest in polyhalogenated compounds is the phenomenon of halogen bonding. rsc.org

Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "halogen bond donor") and interacts with a nucleophilic region on an adjacent molecule (a "halogen bond acceptor"). mdpi.com The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. rsc.org

In the crystal structure of this compound, it is highly probable that intermolecular halogen bonds would be observed. Specifically, the iodine atom, being the most polarizable, would be the most likely halogen bond donor. It could form interactions with the electron-rich regions of neighboring molecules, such as the π-system of the aromatic ring or one of the bromine or fluorine atoms acting as a Lewis basic site. The geometry of these interactions (i.e., the distance and angle between the interacting atoms) would be a key focus of the analysis, providing insight into the strength and directionality of these forces in the crystal packing.

Chiroptical Properties

A thorough review of available scientific literature reveals no specific studies or data pertaining to the chiroptical properties of this compound. The inherent structure of this compound is achiral, meaning it does not possess a non-superimposable mirror image and therefore would not exhibit optical activity in its ground state.

For a molecule to exhibit chiroptical properties, such as optical rotation or circular dichroism, it must be chiral. Chirality in substituted benzenes can arise from several factors, none of which are present in the static structure of this compound. These factors could include the presence of a chiral center in a substituent group, or the existence of atropisomerism, where rotation around a single bond is restricted, leading to separable, non-superimposable conformers.

Furthermore, there is no evidence in the reviewed literature to suggest the synthesis of chiral derivatives of this compound that would introduce a chiral center and thus induce chiroptical properties. Similarly, investigations into potential conformational chirality, which might arise from distortions of the benzene ring or interactions between bulky substituents under specific conditions, have not been reported for this compound.

Consequently, in the absence of any experimental data or theoretical studies on the matter, this section remains inapplicable to this compound. Further research would be required to explore the potential for inducing chirality in this molecule and to characterize its subsequent chiroptical behavior.

Reactivity and Mechanistic Investigations of 1,2 Dibromo 3 Fluoro 6 Iodobenzene

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a pivotal reaction in organometallic chemistry, enabling the conversion of an organic halide into an organometallic species, most commonly an organolithium reagent. wikipedia.orgnumberanalytics.com This transformation is governed by a delicate interplay of electronic and steric factors, and the relative reactivity of halogens typically follows the order I > Br > Cl, with fluoroarenes being generally unreactive. wikipedia.orgprinceton.edu

In the context of 1,2-Dibromo-3-fluoro-6-iodobenzene, the presence of iodine, bromine, and fluorine atoms on the same aromatic ring offers a unique opportunity to study the regioselectivity of halogen-lithium exchange. Based on the established reactivity trend, the iodine atom is the most susceptible to exchange with an organolithium reagent, such as n-butyllithium or t-butyllithium. wikipedia.orgprinceton.edu This is due to the higher polarizability and weaker carbon-iodine bond compared to carbon-bromine and carbon-fluorine bonds.

Therefore, the initial and most rapid exchange reaction is expected to occur at the C-6 position, leading to the formation of 1,2-dibromo-3-fluoro-6-lithiobenzene.

The general order of reactivity for halogen-metal exchange is I > Br > Cl. wikipedia.org Fluorine is typically not exchanged. wikipedia.orgprinceton.edu The kinetics of these exchange reactions are generally very fast, often occurring within minutes at low temperatures (e.g., -78 °C). harvard.edu The rate of exchange is influenced by the stability of the resulting organolithium intermediate. wikipedia.org In the case of this compound, the exchange at the iodine-bearing carbon is kinetically favored.

Both steric and electronic factors play a crucial role in determining the rates and outcomes of halogen-metal exchange reactions. rsc.orgacs.org

Electronic Factors:

"Ate" Complex Formation: The mechanism of lithium-halogen exchange is thought to proceed through the formation of an intermediate "ate" complex. princeton.eduharvard.edu The stability of this complex can be influenced by the electronic environment of the aromatic ring.

Steric Factors:

The ortho-dibromo substitution pattern in this compound creates a sterically hindered environment around the C-1 and C-2 positions. This steric hindrance could potentially disfavor the approach of the bulky organolithium reagent to the bromine atoms, further enhancing the selectivity for exchange at the less hindered iodine at C-6. In related systems, steric hindrance has been shown to significantly impact reactivity. rsc.org

The combination of the inherent reactivity of the C-I bond and the steric hindrance around the C-Br bonds ensures a high degree of regioselectivity for the I/Li exchange in this compound.

The transient organolithium species generated from halogen-metal exchange are highly reactive and are typically trapped in situ with various electrophiles. kobe-u.ac.jpresearchgate.net This "in situ-quench" protocol is a powerful synthetic strategy. nih.gov

For the expected intermediate, 1,2-dibromo-3-fluoro-6-lithiobenzene , a range of electrophiles can be employed to introduce new functional groups. Common electrophiles include:

Carbon dioxide (CO2): to form the corresponding benzoic acid. nih.govwustl.edu

Aldehydes and ketones: to yield secondary and tertiary alcohols, respectively. kobe-u.ac.jp

Isocyanates: to produce amides. kobe-u.ac.jp

Silyl (B83357) halides (e.g., trimethylsilyl (B98337) chloride): for the introduction of a silyl group. sigmaaldrich.com

The successful trapping of the organolithium intermediate provides strong evidence for its formation and regiochemistry. For example, quenching the reaction mixture of this compound and an organolithium reagent with CO2 would be expected to yield 2,3-dibromo-4-fluorobenzoic acid . The characterization of this product would confirm the selective I/Li exchange.

| Intermediate | Trapping Reagent | Product |

| 1,2-dibromo-3-fluoro-6-lithiobenzene | Carbon Dioxide (CO2) | 2,3-dibromo-4-fluorobenzoic acid |

| 1,2-dibromo-3-fluoro-6-lithiobenzene | Benzaldehyde | (2,3-dibromo-4-fluorophenyl)(phenyl)methanol |

| 1,2-dibromo-3-fluoro-6-lithiobenzene | Trimethylsilyl chloride | 1,2-Dibromo-3-fluoro-6-(trimethylsilyl)benzene |

Directed Ortho-Metalation (DoM) Studies

Directed ortho-metalation (DoM) is a powerful method for the regioselective deprotonation of aromatic compounds, guided by a directing metalation group (DMG). uwindsor.caorganic-chemistry.org The DMG coordinates to the organolithium base, directing deprotonation to the adjacent ortho position.

In this compound, the fluorine atom can potentially act as a directing group for ortho-metalation. Fluorine is recognized as a potent directing group in DoM reactions, capable of directing lithiation to the ortho C-H bond. acs.orgresearchgate.netnih.gov

The hierarchy of directing groups generally places halogens lower than stronger groups like amides or carbamates. uwindsor.ca However, in the absence of a more powerful directing group, fluorine's ability to direct metalation is significant. researchgate.net The other halogens (Br, I) are generally poor directing groups for deprotonation.

Therefore, in this compound, the fluorine atom at C-3 could direct the deprotonation of the proton at C-4.

For a DoM reaction to occur, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is typically used to avoid competing halogen-metal exchange. researchgate.net The use of alkyllithiums like n-BuLi would likely lead to the faster halogen-metal exchange at the iodine position.

Assuming the use of a suitable base, the fluorine atom would direct the deprotonation at the C-4 position, which is ortho to the fluorine and meta to the two bromine atoms. This would generate the organolithium intermediate 1,2-dibromo-3-fluoro-4-lithiobenzene .

This intermediate could then be trapped by an electrophile. For example, quenching with dimethylformamide (DMF) would yield 2,3-dibromo-4-fluorobenzaldehyde .

| Directing Group | Position of Deprotonation | Organolithium Intermediate | Electrophilic Quench Product (with DMF) |

| Fluorine (at C-3) | C-4 | 1,2-dibromo-3-fluoro-4-lithiobenzene | 2,3-dibromo-4-fluorobenzaldehyde |

It is important to note that the competition between halogen-metal exchange and directed ortho-metalation is a critical consideration. The choice of the organolithium reagent and the reaction conditions (temperature, solvent) will ultimately determine the outcome of the reaction. In the case of this compound, the high reactivity of the C-I bond towards exchange makes it the more probable pathway when using alkyllithium reagents.

Transition Metal-Catalyzed Cross-Coupling Reactions

The polyhalogenated structure of this compound, featuring C-I, C-Br, and C-F bonds on a benzene (B151609) ring, makes it an excellent substrate for investigating the chemoselectivity of transition metal-catalyzed cross-coupling reactions. The distinct energy levels and reactivity of the carbon-halogen bonds allow for sequential and site-selective functionalization, providing a pathway to complex, multi-substituted aromatic compounds.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille, Negishi, Heck)

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For substrates like this compound, palladium catalysts can discriminate between the different halogen substituents, facilitating a range of transformations.

The selective functionalization of carbon-halogen bonds in polyhalogenated arenes is primarily dictated by the bond dissociation energy (BDE) and the ease of oxidative addition to the palladium(0) catalyst. The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-Cl > C-F. nih.govrsc.org This hierarchy is directly applicable to this compound.

C-I Bond Functionalization: The C-I bond is the most reactive site. Its lower bond strength allows for oxidative addition to a Pd(0) complex under mild conditions, often at room temperature. This enables the selective replacement of the iodine atom while leaving the bromine and fluorine atoms untouched. Reactions like the Suzuki-Miyaura, Sonogashira, and Stille couplings can be precisely controlled to occur exclusively at the C-6 position. organic-chemistry.orgwikipedia.orgnih.gov

C-Br Bond Functionalization: The C-Br bonds are significantly less reactive than the C-I bond but more reactive than the C-F bond. After the selective functionalization of the C-I bond, the C-Br bonds at the C-1 and C-2 positions can be targeted for a subsequent cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems. polyu.edu.hknih.gov The electronic environment and steric hindrance can also introduce a degree of selectivity between the two C-Br bonds, although this is often challenging.

C-F Bond Functionalization: The C-F bond is the strongest carbon-halogen bond and is generally inert under standard palladium-catalyzed cross-coupling conditions. nih.gov Its activation requires highly specialized and reactive catalytic systems, often involving specific ligands and additives, and is not typically observed in the context of more reactive halogens like iodine and bromine.

This predictable reactivity allows for a stepwise approach to synthesize complex molecules from a single, readily available starting material.

The choice of ligand and palladium precatalyst is critical for controlling the chemoselectivity of cross-coupling reactions involving polyhalogenated substrates. polyu.edu.hk The ligand influences the steric and electronic properties of the palladium center, thereby modulating its reactivity and selectivity. nih.gov

Ligands: For selective C-I bond functionalization, common phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or palladium complexes like Pd(PPh₃)₄ are often sufficient. youtube.comsoton.ac.uk To achieve subsequent C-Br bond functionalization, more electron-rich and bulky phosphine ligands are typically required. These ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), promote the oxidative addition of the stronger C-Br bond. polyu.edu.hkmit.edu The development of multi-ligand catalyst systems has also been explored to broaden the substrate scope and improve reactivity for challenging couplings. mit.edu

Catalyst Systems: The choice between different palladium sources, such as Pd(OAc)₂ or Pd₂(dba)₃, combined with specific ligands, allows for the in-situ generation of the active Pd(0) species. nih.gov The optimization of the catalyst system, including the Pd/ligand ratio, solvent, base, and temperature, is essential to maximize the yield of the desired product and minimize side reactions, such as homocoupling or reduction of the aryl halide. polyu.edu.hkincatt.nl

Below is a table illustrating typical conditions for selective cross-coupling reactions on a model polyhalogenated substrate.

| Reaction Type | Target Bond | Catalyst System | Conditions | Outcome |

| Sonogashira | C-I | Pd(PPh₃)₄, CuI | Terminal Alkyne, Et₃N, THF, rt | Selective alkynylation at the iodine position |

| Suzuki-Miyaura | C-I | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid, Toluene/H₂O, 80 °C | Selective arylation at the iodine position |

| Stille | C-Br | Pd₂(dba)₃, P(t-Bu)₃ | Organostannane, CsF, Dioxane, 100 °C | Coupling at the bromine position (after C-I functionalization) |

| Heck | C-I | Pd(OAc)₂, PPh₃ | Alkene, Base, DMF, 100-140 °C | Selective alkenylation at the iodine position |

This table presents generalized conditions based on known reactivity patterns for polyhaloarenes.

The mechanism of palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: This is often the rate-determining step and is where the selectivity of the reaction is established. rsc.orgchemrxiv.org The electron-rich Pd(0) catalyst inserts into the carbon-halogen bond (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X). The rate of this step is highly dependent on the nature of the halogen (I > Br > Cl > F). chemrxiv.org For this compound, oxidative addition occurs preferentially at the C-I bond. researchgate.net Computational and experimental studies have shown that monoligated L₁Pd(0) species are often the most active in this step. nih.gov In some cases, particularly with iodoarenes, a cooperative mechanism involving two palladium centers has been proposed. researchgate.net

Transmetalation: In this step, the organic group from the coupling partner (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-R).

Reductive Elimination: This is the final step where the two organic groups on the palladium center couple and are eliminated, forming the new C-C bond (Ar-R) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Copper-Catalyzed Reactions (e.g., Ullmann-type couplings)

The Ullmann reaction, which traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl, has been expanded to include a variety of "Ullmann-type" cross-coupling reactions. organic-chemistry.org These reactions are particularly useful for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

For a substrate like this compound, copper catalysis offers an alternative pathway for functionalization. While palladium catalysis relies on a Pd(0)/Pd(II) cycle, copper-catalyzed reactions can proceed through various mechanisms, sometimes involving Cu(I)/Cu(III) intermediates. organic-chemistry.org

The reactivity trend (C-I > C-Br) generally holds for copper-catalyzed couplings as well. Therefore, selective coupling at the C-I position can be achieved under milder conditions than at the C-Br positions. Ullmann-type reactions are often performed at elevated temperatures and can be used to couple the aryl halide with alcohols, amines, or thiols. nih.gov

Representative Ullmann-Type Coupling Conditions:

| Coupling Partner | Catalyst System | Conditions | Product Type |

| Phenol | CuI, Ligand (e.g., 1,10-phenanthroline) | Base (e.g., Cs₂CO₃), Solvent (e.g., DMF), 100-150 °C | Diaryl Ether |

| Amine | CuI, Ligand (e.g., an oxime) | Base (e.g., K₂CO₃), Solvent (e.g., DMSO), 80-120 °C | Arylamine |

This table illustrates general conditions for Ullmann-type reactions.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for many cross-coupling reactions. researchgate.net Nickel catalysis can exhibit different reactivity and selectivity patterns compared to palladium and can be particularly effective for activating less reactive bonds, such as C-Cl. researchgate.netrsc.org

In the context of this compound, nickel catalysts can be used to perform similar transformations to palladium, such as Suzuki-Miyaura and Negishi couplings. A key feature of nickel catalysis is its ability to participate in reductive cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a stoichiometric reductant (e.g., zinc or manganese powder). dicp.ac.cn

Research on bromo(iodo)arenes has shown that nickel systems can be tuned for excellent C-I selectivity in cross-electrophile couplings with alkyl bromides. researchgate.net This allows for the formation of C(sp²)-C(sp³) bonds at the most reactive site. The choice of ligand, often a bipyridine or terpyridine derivative, is crucial for controlling the reaction pathway and preventing undesired side reactions. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of aryl halides. The reactivity of the carbon-halogen bond in SNAr is highly dependent on the nature of the halogen and the electronic environment of the aromatic ring.

Reactivity of the C-F bond under SNAr conditions

In the context of SNAr reactions, the carbon-fluorine bond exhibits unique reactivity. Contrary to what might be expected from bond strength considerations, fluorine is often an excellent leaving group in SNAr. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes this intermediate, thereby accelerating the reaction rate. For this compound, the C-F bond is expected to be the most susceptible to nucleophilic attack under SNAr conditions.

Influence of Remote Halogens on SNAr Pathway

The presence of additional halogen atoms on the aromatic ring significantly influences the reactivity of the SNAr pathway. The bromine and iodine atoms at positions 1, 2, and 6 in this compound are expected to exert a strong electron-withdrawing inductive effect (-I effect). This effect further reduces the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to nucleophilic attack. This collective electron withdrawal by the remote halogens is anticipated to enhance the reactivity of the C-F bond towards nucleophilic displacement.

Halogen Dance Reactions

Halogen dance reactions involve the base-catalyzed migration of a halogen atom from one position to another on an aromatic ring. This process can lead to the formation of thermodynamically more stable isomers.

Investigation of Intermolecular and Intramolecular Halogen Migrations

Halogen dance reactions can proceed through either intermolecular or intramolecular pathways. The mechanism typically involves deprotonation of the aromatic ring by a strong base to form an aryl anion. In the case of this compound, the presence of multiple halogens influences the site of deprotonation. Studies on related polyhalogenated compounds suggest that the iodine atom, being the most polarizable and having the weakest carbon-halogen bond, would be the most likely to migrate. It is hypothesized that upon formation of an aryl anion, the iodine atom could undergo a 1,2-migration.

Thermodynamic vs. Kinetic Control in Halogen Scrambling

The distribution of products in a halogen dance reaction is often governed by a delicate balance between thermodynamic and kinetic control. libretexts.orgwikipedia.org Under kinetically controlled conditions (lower temperatures, shorter reaction times), the product that is formed fastest will predominate. libretexts.orgwikipedia.org Conversely, under thermodynamically controlled conditions (higher temperatures, longer reaction times), the most stable isomeric product will be the major component of the reaction mixture. libretexts.orgwikipedia.org In the context of this compound, a halogen dance could potentially lead to a variety of isomers. The relative stability of these isomers would depend on the intricate interplay of steric and electronic effects between the four halogen substituents.

Table 1: Factors Influencing Control in Halogen Scrambling

| Control Type | Favored Conditions | Predominant Product |

| Kinetic Control | Lower temperature, shorter reaction time | The product with the lowest activation energy for its formation. libretexts.orgwikipedia.org |

| Thermodynamic Control | Higher temperature, longer reaction time, reversible conditions | The most thermodynamically stable isomeric product. libretexts.orgwikipedia.org |

Aryne Formation and Reactivity

The generation of arynes, highly reactive intermediates derived from aromatic rings by the formal removal of two substituents, provides a powerful tool for the synthesis of complex aromatic systems. Arynes can be formed from polyhalogenated benzenes through dehydrohalogenation using strong bases. For this compound, the elimination of either HBr or HI could potentially lead to the formation of a dibromo-fluoro-benzyne intermediate. The regioselectivity of the dehydrohalogenation would be influenced by the acidity of the ring protons and the nature of the leaving group. Once formed, this highly strained and reactive aryne would readily undergo reactions with various trapping agents, such as nucleophiles or dienes in cycloaddition reactions.

Table 2: Potential Aryne Formation Pathways

| Precursor | Base | Potential Aryne Intermediate |

| This compound | Strong Base (e.g., NaNH2, LDA) | 3,4-Dibromo-5-fluorobenzyne |

| This compound | Strong Base (e.g., NaNH2, LDA) | 2,3-Dibromo-4-fluorobenzyne |

Further experimental and theoretical studies are necessary to fully elucidate the rich and complex reactivity of this compound and to harness its potential as a versatile intermediate in organic synthesis.

Generation of Benzyne (B1209423) Intermediates from this compound

The generation of a benzyne intermediate from this compound typically proceeds via a metal-halogen exchange reaction. Due to the differential reactivity of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) towards organolithium reagents, the iodine atom is selectively abstracted. This process is usually carried out at low temperatures in an inert solvent, such as tetrahydrofuran (B95107) (THF), to control the reactivity and prevent unwanted side reactions.

The treatment of this compound with a strong base, most commonly an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), initiates the formation of the benzyne. The initial step is the selective lithium-iodine exchange, which is favored over lithium-bromine exchange, to form a lithiated intermediate. This intermediate is unstable and readily eliminates lithium bromide to generate the highly strained 3-bromo-2-fluorobenzyne.

The reaction conditions for the generation of this benzyne are critical and are summarized in the table below.

| Parameter | Condition | Purpose |

| Reagent | n-Butyllithium or tert-Butyllithium | To initiate the metal-halogen exchange. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | To provide an inert reaction medium. |

| Temperature | -78 °C to room temperature | To control the reaction rate and stability of intermediates. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | To prevent quenching of the organolithium reagent by atmospheric moisture and oxygen. |

This table summarizes the typical conditions for the generation of 3-bromo-2-fluorobenzyne from this compound.

Subsequent Cycloaddition Reactions (e.g., with furans or other dienophiles)

Once generated, the highly reactive 3-bromo-2-fluorobenzyne intermediate can be trapped by a variety of dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Furans are commonly employed as trapping agents due to their diene character, leading to the formation of oxabicyclic adducts.

The cycloaddition of 3-bromo-2-fluorobenzyne with a furan (B31954) derivative, for instance, proceeds readily to yield a 7-oxabicyclo[2.2.2]octa-2,5-diene scaffold. The regioselectivity of this reaction is of particular interest, as the substituents on both the benzyne and the furan can influence the orientation of the addition.

Detailed research findings on the cycloaddition of 3-bromo-2-fluorobenzyne with specific furans would typically include data on reaction yields, stereoselectivity, and the characterization of the resulting products. While specific experimental data for the cycloaddition of the benzyne derived from this compound with various furans is not extensively documented in publicly available literature, the general reactivity pattern of substituted benzynes with furans allows for the prediction of the likely products.

| Dienophile | Expected Product Structure | Potential Yield Range |

| Furan | 1-Bromo-2-fluoro-5,8-epoxy-5,8-dihydronaphthalene | Moderate to Good |

| 2-Methylfuran | 1-Bromo-2-fluoro-5-methyl-5,8-epoxy-5,8-dihydronaphthalene | Moderate to Good |

| Furan-2-carboxylic acid methyl ester | Methyl 1-bromo-2-fluoro-5,8-epoxy-5,8-dihydronaphthalene-5-carboxylate | Moderate |

This table presents the expected products and potential yield ranges for the cycloaddition reaction between 3-bromo-2-fluorobenzyne and various furan derivatives. The actual yields would be dependent on specific experimental conditions.

The resulting cycloadducts are valuable intermediates for further synthetic transformations, allowing for the construction of complex polycyclic aromatic and heteroaromatic compounds. The presence of the bromine and fluorine atoms on the aromatic ring of the adduct provides handles for subsequent cross-coupling reactions or nucleophilic aromatic substitutions.

Theoretical and Computational Chemistry of 1,2 Dibromo 3 Fluoro 6 Iodobenzene

Electronic Structure Calculations (Density Functional Theory - DFT)

DFT calculations are instrumental in predicting the properties of molecules, offering a balance between computational cost and accuracy. For 1,2-dibromo-3-fluoro-6-iodobenzene, these calculations can elucidate its geometry, orbital energies, charge distribution, and bond strengths.

The geometry of this compound would be optimized using DFT methods to find the lowest energy structure. The benzene (B151609) core is expected to be planar, with the substituents lying in the plane of the ring. Due to the rigidity of the aromatic ring, there are no significant conformers arising from bond rotation, unlike in flexible aliphatic systems. However, minor out-of-plane distortions of the carbon-halogen bonds are possible and would be quantified by geometry optimization.

The optimized geometry would provide precise bond lengths and angles. Based on data for simpler halobenzenes, the bond lengths can be predicted to follow certain trends. The C-F bond will be the shortest, followed by C-Br and then C-I, which will be the longest. The substitution pattern may cause some deviation from the ideal 120° bond angles of a perfect hexagon due to steric hindrance between the adjacent bulky bromine and iodine atoms.

Table 1: Predicted Bond Parameters for this compound Note: These are estimated values based on typical data for halobenzenes. Precise values would require specific DFT calculations.

| Bond | Predicted Bond Length (Å) | Predicted Bond Angle |

|---|---|---|

| C-F | ~1.35 | C-C-F ~120° |

| C-Br | ~1.90 | C-C-Br ~120° |

| C-I | ~2.10 | C-C-I ~120° |

| C-C (aromatic) | ~1.40 | C-C-C ~120° |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. mdpi.comyoutube.comyoutube.com For this compound, the HOMO is expected to be a π-orbital delocalized across the benzene ring. The LUMO is anticipated to be a σ* anti-bonding orbital, primarily localized along one of the carbon-halogen bonds.

The energy of the C-X σ* orbitals generally decreases with the increasing size and polarizability of the halogen atom (F > Cl > Br > I). Consequently, the LUMO of this compound will be predominantly associated with the C-I bond. This low-lying LUMO makes the C-I bond the most susceptible to nucleophilic attack or interaction with a metal center in reactions such as halogen-metal exchange or oxidative addition. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Qualitative Analysis of Frontier Orbitals and Reactivity

| Molecular Orbital | Expected Character | Contribution to Reactivity |

|---|---|---|

| HOMO | π-orbital of the benzene ring | Site of electrophilic attack on the aromatic ring. |

| LUMO | σ* anti-bonding orbital of the C-I bond | Site of nucleophilic attack and oxidative addition by a metal. Determines the regioselectivity of these reactions. |

| LUMO+1 | σ* anti-bonding orbital of the C-Br bonds | A higher energy unoccupied orbital, less likely to participate in reactions compared to the LUMO. |

| LUMO+2 | σ* anti-bonding orbital of the C-F bond | The highest energy C-X anti-bonding orbital, making the C-F bond the least reactive. |

The distribution of electron density in this compound is highly influenced by the differing electronegativities and polarizabilities of the halogen substituents. An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. youtube.com

Fluorine, being the most electronegative halogen, will strongly withdraw electron density, creating a region of negative electrostatic potential (red color on an ESP map) around it. The carbon atom attached to the fluorine will, in turn, become more electron-deficient. The bromine atoms are less electronegative than fluorine and will have a less pronounced effect. Iodine is the least electronegative but most polarizable of the halogens present. This high polarizability can lead to a phenomenon known as a "σ-hole," where a region of positive electrostatic potential (blue color on an ESP map) forms on the outermost portion of the iodine atom, along the axis of the C-I bond. researchgate.net This positive region makes the iodine atom a potential halogen bond donor. The ESP map for this compound would therefore be complex, with distinct regions of positive and negative potential guiding intermolecular interactions.

The bond dissociation energy (BDE) is the energy required to break a bond homolytically. For aryl halides, the BDE of the carbon-halogen bond follows the trend C-F > C-Cl > C-Br > C-I. quora.comrsc.org This trend is a direct consequence of the decreasing orbital overlap and bond strength as the halogen atom increases in size down the group.

For this compound, DFT calculations would confirm that the C-I bond has the lowest BDE, making it the weakest and most easily cleaved bond. The two C-Br bonds would have a higher BDE, and the C-F bond would be the strongest. This has direct implications for the molecule's reactivity, particularly in radical reactions and in processes where C-X bond cleavage is the rate-determining step.

Table 3: Typical Bond Dissociation Energies for Carbon-Halogen Bonds in Aryl Halides Note: These are general values in kcal/mol. The exact values for this compound would be influenced by the presence of other substituents.

| Bond | Typical BDE (kcal/mol) | Expected Reactivity in Homolytic Cleavage |

|---|---|---|

| C-F | ~125 | Lowest |

| C-Cl | ~96 | Low |

| C-Br | ~81 | Moderate |

| C-I | ~65 | Highest |

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.

Halogen-Metal Exchange: This reaction is common for aryl halides, particularly with organolithium reagents. tcnj.edu The rate of exchange follows the order I > Br > Cl >> F, which is consistent with the BDEs and the LUMO energies of the C-X bonds. For this compound, the halogen-metal exchange will selectively occur at the C-I bond. Computational modeling can be used to investigate the transition state of this process. The mechanism is often proposed to proceed through a four-centered transition state involving the lithium reagent and the C-I bond, or through the formation of an "ate" complex. beilstein-archives.org DFT calculations would help to distinguish between these possibilities and to determine the activation barrier for the reaction.

Oxidative Addition: This is a critical step in many metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). umb.eduwikipedia.org A low-valent metal complex, such as Pd(0), inserts into the carbon-halogen bond. The reactivity again follows the trend C-I > C-Br > C-Cl >> C-F. researchgate.net For this compound, oxidative addition will overwhelmingly favor the C-I bond.

Prediction of Regioselectivity and Stereoselectivity

Computational methods are invaluable for predicting the regioselectivity of reactions involving polyhalogenated benzenes. In the case of this compound, the substitution pattern creates a highly asymmetric electronic environment on the aromatic ring. Density Functional Theory (DFT) calculations are a common approach to model the reactivity of such molecules. These calculations can determine the most likely sites for electrophilic or nucleophilic attack by analyzing various molecular properties.

Key Predictive Factors for Regioselectivity:

Electrostatic Potential (ESP) Maps: These maps visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For electrophilic aromatic substitution, the positions with the highest negative electrostatic potential are the most likely sites of reaction. Conversely, for nucleophilic aromatic substitution, regions with the most positive potential are favored.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific point when an electron is added or removed. They can be used to predict the most reactive sites for both electrophilic and nucleophilic attack.

Activation Energy Calculations: By modeling the transition states of different possible reaction pathways, computational chemists can calculate the activation energies. The pathway with the lowest activation energy is the most kinetically favorable and therefore the most likely to occur. For instance, in C-H activation reactions, the relative energies of the resulting palladacycle intermediates can predict regioselectivity. beilstein-journals.org

Given the high electronegativity of fluorine, the carbon atom to which it is attached will be significantly electron-deficient. The iodine atom, being the most polarizable, can act as a halogen bond donor, influencing the approach of reagents. The two bromine atoms add to the complexity, with their moderate electronegativity and polarizability. The regioselectivity of reactions such as metal-catalyzed cross-coupling would be highly dependent on the specific reaction conditions and the catalyst used, with computational models being essential to predict the outcome. chemrxiv.org

Illustrative Table of Predicted Regioselectivity for a Generic Reaction:

| Reaction Type | Most Probable Reaction Site(s) | Rationale |

| Electrophilic Aromatic Substitution | C4 and C5 positions | These positions are least influenced by the electron-withdrawing effects of the halogens and may have a relatively higher electron density. |

| Nucleophilic Aromatic Substitution | C3 and C6 positions | The carbon atoms attached to the highly electronegative fluorine and the large, polarizable iodine are likely to be the most electrophilic. |

| Metal-Catalyzed Cross-Coupling | C-I or C-Br bonds | The C-I bond is generally more reactive in cross-coupling reactions than the C-Br bond due to its lower bond dissociation energy. |

Note: This table is illustrative and based on general principles of reactivity. Specific computational studies would be required for accurate predictions for this compound.

Solvation Effects in Reaction Pathways

The solvent in which a reaction is conducted can significantly influence its rate and outcome by stabilizing or destabilizing the reactants, transition states, and products to different extents. nih.gov Computational chemistry models can account for these solvation effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. rsc.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For a polar molecule like this compound, moving to a more polar solvent would generally be expected to stabilize the ground state. The effect on the transition state would depend on its polarity relative to the ground state.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the computational model. This allows for the study of specific interactions, such as hydrogen bonding or halogen bonding, between the solute and the solvent. rsc.org This method is more computationally intensive but can provide a more accurate picture of the solvation environment, especially for reactions where specific solvent interactions are crucial.

For reactions of this compound, a change in solvent polarity could alter the regioselectivity. For instance, a polar aprotic solvent might favor a different reaction pathway compared to a nonpolar solvent by selectively solvating a charged intermediate. Computational studies modeling the reaction in different solvents would be necessary to predict these effects accurately. ucsb.edu

Analysis of Non-Covalent Interactions

Non-covalent interactions, particularly halogen bonding, play a critical role in the structure and reactivity of polyhalogenated compounds.

Computational Studies of Halogen Bonding Interactions within the Molecule or with Solvent/Reagents

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org The strength of a halogen bond generally follows the trend I > Br > Cl > F. acs.org In this compound, the iodine and bromine atoms are the primary halogen bond donors.

Computational methods like DFT and Møller-Plesset perturbation theory (MP2) are used to study these interactions. nih.gov Key parameters that can be calculated include:

Interaction Energies: These calculations quantify the strength of the halogen bond.

Geometrical Parameters: The distance and angle of the halogen bond provide insight into its nature. A halogen bond is characterized by a distance shorter than the sum of the van der Waals radii and an angle close to 180°. acs.org

Molecular Electrostatic Potential (MEP) Analysis: MEP maps can identify the location and magnitude of the σ-hole on the halogen atoms, predicting their ability to form halogen bonds.

Within the this compound molecule, intramolecular halogen bonding is unlikely due to the rigid aromatic framework. However, in the solid state or in solution, it can form significant intermolecular halogen bonds with other molecules, including solvent molecules or reagents. The iodine atom, having the largest and most positive σ-hole, would be the strongest halogen bond donor, followed by the bromine atoms. The fluorine atom, being highly electronegative, is a poor halogen bond donor but can act as a halogen bond acceptor.

Illustrative Table of Calculated Halogen Bond Properties:

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) (Illustrative) |

| I | Pyridine (N) | -5.0 to -7.0 |

| Br | Pyridine (N) | -3.0 to -5.0 |

| I | Benzene (π-system) | -2.0 to -4.0 nih.gov |

| Br | Benzene (π-system) | -1.5 to -3.0 |

Note: These values are illustrative and based on general trends reported for similar halogenated benzenes. Actual values for this compound would require specific calculations.

Advanced Applications of 1,2 Dibromo 3 Fluoro 6 Iodobenzene in Synthetic Organic Chemistry

Role as a Multifunctional Building Block

The intrinsic properties of 1,2-Dibromo-3-fluoro-6-iodobenzene make it an ideal building block for constructing intricate organic molecules. The varying strengths of the C-I, C-Br, and C-F bonds allow for a programmed sequence of chemical transformations, providing access to molecular architectures that would be challenging to synthesize by other means.

The primary strategic advantage of this compound lies in the predictable reactivity hierarchy of its halogen substituents. The carbon-iodine bond is the most labile and thus the most reactive site for transformations like metal-halogen exchange and palladium-catalyzed cross-coupling reactions. wikipedia.orgncert.nic.in The two carbon-bromine bonds are of intermediate reactivity, while the carbon-fluorine bond is the most robust and generally unreactive under typical cross-coupling conditions. ncert.nic.inrsc.org

This reactivity gradient allows for a stepwise functionalization:

Selective Reaction at C-I: The iodine atom can be selectively replaced using mild reaction conditions. For instance, a Sonogashira coupling to install an alkyne, a Suzuki coupling to add an aryl group, or a Heck coupling can be performed at the C-6 position, leaving the bromine and fluorine atoms intact. youtube.comyoutube.com Similarly, facile lithium-halogen exchange at the C-I bond can be achieved with organolithium reagents like n-butyllithium at low temperatures to generate a lithiated intermediate, which can then be quenched with a wide variety of electrophiles. wikipedia.orgstackexchange.com

Functionalization of C-Br: Once the iodine has been functionalized, the two bromine atoms become the next targets for modification. More forcing conditions, such as higher temperatures or more active catalyst systems, can be employed to engage the C-Br bonds in further cross-coupling reactions. thieme-connect.de The electronic environment of the two bromine atoms is slightly different due to the proximity of the fluorine atom to the C-2 bromine, which could potentially be exploited for regioselective functionalization.

Inertness of C-F: Throughout these sequences, the C-F bond is expected to remain intact, providing a stable fluorine substituent in the final product. This fluorine atom can impart desirable properties such as metabolic stability and altered electronic characteristics. psu.edu

This programmed approach enables the synthesis of tetra-substituted benzene (B151609) rings with four different, precisely positioned functional groups.

The capacity for sequential, site-selective functionalization makes this compound a valuable precursor for highly substituted aromatic scaffolds used in materials science. chemimpex.com By introducing specific chromophores, electronically active groups, or moieties that promote self-assembly, this building block can be used to construct novel organic materials.

For example, sequential Suzuki or Stille couplings could be used to introduce conjugated aryl or heteroaryl units, leading to the formation of precursors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or liquid crystals. The presence of heavy atoms like bromine and iodine in the intermediate stages can be useful, and the final fluorine atom can enhance the thermal and oxidative stability of the target material. researchgate.net

Below is an interactive table demonstrating a hypothetical sequential cross-coupling strategy.

Interactive Table: Hypothetical Sequential Suzuki Coupling Strategy

| Step | Position Reacted | Reagent | Catalyst System | Product |

|---|---|---|---|---|

| 1 | C-6 (Iodine) | Aryl¹-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 1,2-Dibromo-3-fluoro-6-(Aryl¹)-benzene |

| 2 | C-1 (Bromine) | Aryl²-B(OH)₂ | Pd(dppf)Cl₂, K₃PO₄ | 1-(Aryl²)-2-bromo-3-fluoro-6-(Aryl¹)-benzene |

Precursor for Novel Aromatic Systems

Beyond simply adding substituents to the benzene ring, this compound is a powerful precursor for building larger, fused ring systems with precisely controlled substitution patterns.

Annulation reactions, which involve the formation of a new ring fused to an existing one, can be strategically employed using this starting material. The ortho-dibromo functionality at positions C-1 and C-2 is particularly well-suited for constructing fused aromatic or non-aromatic rings.

A plausible strategy would involve first functionalizing the C-6 iodo position. The resulting intermediate, now bearing a 1,2-dibromo motif, could undergo a variety of cyclization reactions. For example, conversion of the bromines to alkynes via Sonogashira coupling, followed by an intramolecular cyclization, could yield a substituted phenanthrene (B1679779) or other polycyclic aromatic hydrocarbon (PAH). Modern photoredox-mediated annulation reactions, which often utilize aryl halides, provide another powerful route to such structures. nih.govnih.gov The key advantage is that the resulting PAH would carry a fluorine atom at a defined position, a feature that is difficult to achieve through other synthetic routes.

The synthesis of heteroaromatic compounds, particularly those containing fused heterocyclic rings, is another promising application. The various halogen handles can be converted into groups that can participate in cyclization reactions to form rings containing nitrogen, oxygen, or sulfur.